2-(Trifluoromethyl)phenylacetonitrile
Overview
Description
2-(Trifluoromethyl)phenylacetonitrile (2TFMP) is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This structure has been analyzed using different spectroscopic techniques to understand its molecular characteristics .
Synthesis Analysis
The synthesis of 2TFMP has been achieved through the reduction of the cyanohydrin of α,α,α-trifluoroacetophenone. An alternative method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride for the one-step synthesis of phenylacetonitriles from phenylacetic acids, which can be extended to the synthesis of compounds like 2TFMP .
Molecular Structure Analysis
Spectroscopic characterization of 2TFMP has been performed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been utilized to further characterize the molecule. Density functional theory (DFT) calculations have aided in the interpretation of the spectroscopic data, providing insights into the molecular geometry and electronic structure of 2TFMP .
Chemical Reactions Analysis
2TFMP has been used as a reagent for the determination of enantiomeric purity of chiral acids by converting them into diastereomeric amides, which can be analyzed using 19F NMR spectroscopy. This application takes advantage of the fluorine atoms present in the molecule, which are sensitive to changes in the chemical environment . Additionally, the compound has shown unexpected reactivity, such as the loss of fluorine atoms under certain conditions, leading to the formation of trimeric impurities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2TFMP have been extensively studied through experimental and computational methods. The HOMO-LUMO energy gap has been determined, which explains the charge transfer interactions within the molecule. Natural bond orbital (NBO) analysis has been used to evaluate the stability arising from charge delocalization. The compound's intermolecular interactions have also been studied using DFT calculations, providing a comprehensive understanding of its properties .
Scientific Research Applications
1. Reactivity and Impurity Formation
Stazi et al. (2010) reported an unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the loss of three fluorine atoms and the formation of a trimeric impurity. This highlights its unique chemical behavior under certain conditions (Stazi et al., 2010).
2. Spectroscopic Characterization
Padmavathy and Seshadri (2019) conducted a detailed spectroscopic characterization of 2-(trifluoromethyl)phenylacetonitrile using Fourier transform infrared and Raman spectroscopy. Their study provides valuable insights into its molecular structure and interactions (Padmavathy & Seshadri, 2019).
3. Potential in NMR Analysis
Koóš and Mosher (1993) explored α-amino-α-trifluoromethyl-phenylacetonitrile as a reagent for 19F NMR determination of enantiomeric purity of acids. This demonstrates its potential application in analytical chemistry (Koóš & Mosher, 1993).
4. Synthesis and Chemical Reactions
Németh et al. (1996) synthesized α-(trifluoromethyl)phenylacetonitrile and studied its reactions with sodium borohydride, revealing unique chemical behaviors (Németh et al., 1996).
5. Catalysis Research
Molleti and Yadav (2017) described the use of potassium modified La-Mg mixed oxide for the mono-methylation of phenylacetonitrile, underlining its relevance in the development of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
6. Polymorphism in Chemical Structures
Laubenstein et al. (2016) studied four polymorphs of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, providing insights into the conformational flexibility and polymorphism in its structure (Laubenstein et al., 2016).
7. Photoinduced Chemical Reactions
Homma and Yamada (1997) investigated the photoinduced reactions of phenyl-substituted acetonitriles, highlighting its potential in light-driven chemical processes (Homma & Yamada, 1997).
Safety and Hazards
The safety data sheet for 2-(Trifluoromethyl)phenylacetonitrile indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding contact with skin and eyes .
Future Directions
While the future directions for 2-(Trifluoromethyl)phenylacetonitrile are not explicitly mentioned in the retrieved sources, it is noted that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .
Relevant Papers Relevant papers for further reading include "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients" and "Oxidative Trifluoromethylation and Trifluoromethylthiolation" .
Mechanism of Action
Target of Action
This compound is often used in the synthesis of other complex molecules , and its specific biological targets may depend on the final structure of these molecules.
Mode of Action
It has been used in the synthesis of 1,2,3,4-tetrasubstituted naphthalenes via condensation reactions with aromatic acetonitriles under basic conditions . The trifluoromethyl group in the compound could potentially interact with biological targets through hydrophobic interactions and hydrogen bonding, influencing the activity of the final synthesized molecules.
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)phenylacetonitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or biological molecules .
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDCZSJGEUSERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184460 | |
Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3038-47-9 | |
Record name | 2-(Trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3038-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003038479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT2S6XK2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-(Trifluoromethyl)phenylacetonitrile, and what structural insights were gained?
A1: Researchers employed Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of this compound [, ]. Additionally, ¹³C NMR and ¹H NMR spectroscopy were used to determine the compound's structure and confirm the presence of specific functional groups [, ]. These spectroscopic methods provided a comprehensive understanding of the molecule's vibrational and electronic characteristics.
Q2: How was computational chemistry used to study this compound, and what were the key findings?
A2: Density Functional Theory (DFT) calculations were performed using the B3LYP/6-311+G (d,p) level of theory to optimize the geometry of this compound and calculate its vibrational frequencies [, ]. The calculated frequencies were then compared to the experimental FT-IR and FT-Raman spectra, showing good correlation [, ]. Furthermore, Natural Bond Orbital (NBO) analysis was utilized to investigate the molecule's electronic structure, charge delocalization, and intermolecular interactions [, ]. These computational studies provided valuable insights into the molecule's stability, reactivity, and electronic properties.
Q3: What is the significance of the HOMO-LUMO energy gap in this compound?
A3: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is referred to as the HOMO-LUMO energy gap. In the case of this compound, this gap was calculated to elucidate the molecule's charge transfer interactions [, ]. A smaller HOMO-LUMO gap suggests easier charge transfer and potentially higher reactivity. Understanding these electronic properties can provide insights into the molecule's potential applications in materials science or drug design.
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